Cas no 1367967-04-1 (2-Bromo-4-methyl-1,3-thiazol-5-amine)

2-Bromo-4-methyl-1,3-thiazol-5-amine is a brominated thiazole derivative with a reactive amine group at the 5-position, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its structural features, including the bromine substituent, enable selective cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex heterocyclic frameworks. The methyl group enhances stability while maintaining reactivity. This compound is particularly useful in the development of agrochemicals, bioactive molecules, and materials science applications. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a versatile building block for researchers seeking to modify thiazole-based structures.
2-Bromo-4-methyl-1,3-thiazol-5-amine structure
1367967-04-1 structure
Product name:2-Bromo-4-methyl-1,3-thiazol-5-amine
CAS No:1367967-04-1
MF:C4H5BrN2S
MW:193.064898252487
CID:6312897
PubChem ID:82402406

2-Bromo-4-methyl-1,3-thiazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-7278200
    • 1367967-04-1
    • 2-bromo-4-methyl-1,3-thiazol-5-amine
    • 2-Bromo-4-methyl-1,3-thiazol-5-amine
    • Inchi: 1S/C4H5BrN2S/c1-2-3(6)8-4(5)7-2/h6H2,1H3
    • InChI Key: RZBZCNZQGWNLGF-UHFFFAOYSA-N
    • SMILES: BrC1=NC(C)=C(N)S1

Computed Properties

  • Exact Mass: 191.93568g/mol
  • Monoisotopic Mass: 191.93568g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 90.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.2Ų
  • XLogP3: 2

2-Bromo-4-methyl-1,3-thiazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7278200-0.05g
2-bromo-4-methyl-1,3-thiazol-5-amine
1367967-04-1 95.0%
0.05g
$792.0 2025-03-11
Enamine
EN300-7278200-5.0g
2-bromo-4-methyl-1,3-thiazol-5-amine
1367967-04-1 95.0%
5.0g
$2732.0 2025-03-11
Enamine
EN300-7278200-0.5g
2-bromo-4-methyl-1,3-thiazol-5-amine
1367967-04-1 95.0%
0.5g
$905.0 2025-03-11
Enamine
EN300-7278200-2.5g
2-bromo-4-methyl-1,3-thiazol-5-amine
1367967-04-1 95.0%
2.5g
$1848.0 2025-03-11
Enamine
EN300-7278200-0.25g
2-bromo-4-methyl-1,3-thiazol-5-amine
1367967-04-1 95.0%
0.25g
$867.0 2025-03-11
Enamine
EN300-7278200-10.0g
2-bromo-4-methyl-1,3-thiazol-5-amine
1367967-04-1 95.0%
10.0g
$4052.0 2025-03-11
Enamine
EN300-7278200-1.0g
2-bromo-4-methyl-1,3-thiazol-5-amine
1367967-04-1 95.0%
1.0g
$943.0 2025-03-11
Enamine
EN300-7278200-0.1g
2-bromo-4-methyl-1,3-thiazol-5-amine
1367967-04-1 95.0%
0.1g
$829.0 2025-03-11

Additional information on 2-Bromo-4-methyl-1,3-thiazol-5-amine

Comprehensive Overview of 2-Bromo-4-methyl-1,3-thiazol-5-amine (CAS No. 1367967-04-1)

The compound 2-Bromo-4-methyl-1,3-thiazol-5-amine (CAS No. 1367967-04-1) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including a brominated thiazole core and an amine functional group, make it a valuable intermediate in synthetic chemistry. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of small-molecule inhibitors and heterocyclic scaffolds.

One of the key reasons for the growing interest in 2-Bromo-4-methyl-1,3-thiazol-5-amine is its role in medicinal chemistry. The thiazole ring is a common motif in bioactive compounds, and the presence of a bromo substituent enhances its reactivity, enabling further functionalization. This compound is often utilized in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in creating complex molecules for therapeutic applications.

In recent years, the demand for high-purity intermediates like 2-Bromo-4-methyl-1,3-thiazol-5-amine has surged due to advancements in targeted drug delivery and precision medicine. Scientists are particularly interested in its potential to modulate enzyme activity or interact with biological receptors. For instance, thiazole derivatives are being investigated for their anti-inflammatory, antimicrobial, and anticancer properties, aligning with current trends in personalized healthcare.

From a synthetic perspective, the compound’s stability and solubility profile make it suitable for diverse reaction conditions. Its amine group allows for easy derivatization, while the bromine atom serves as a handle for further modifications. These attributes are critical for researchers working on structure-activity relationship (SAR) studies, where minor structural changes can significantly impact biological activity.

Another area of interest is the application of 2-Bromo-4-methyl-1,3-thiazol-5-amine in agrochemical innovation. Thiazole-based compounds are known for their herbicidal and fungicidal properties, and this derivative could contribute to the development of next-generation crop protection agents. With the global push toward sustainable agriculture, such intermediates are vital for creating eco-friendly solutions.

For those sourcing this compound, it’s essential to consider supplier reliability and analytical data, including NMR and HPLC purity reports. The rise of digital lab tools and AI-assisted synthesis planning has also made it easier to integrate 2-Bromo-4-methyl-1,3-thiazol-5-amine into automated workflows, streamlining drug discovery processes.

In summary, 2-Bromo-4-methyl-1,3-thiazol-5-amine (CAS No. 1367967-04-1) is a versatile building block with broad applications in life sciences and material chemistry. Its relevance in cutting-edge research, coupled with its synthetic flexibility, ensures its continued prominence in scientific literature and industrial applications.

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